molecular formula C9H5Cl2N3 B3161475 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine CAS No. 870221-39-9

2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine

Cat. No.: B3161475
CAS No.: 870221-39-9
M. Wt: 226.06 g/mol
InChI Key: AJJAVBGWTHGSQO-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyridine with 4-chloropyrimidine under specific conditions. One common method includes the use of organolithium reagents, which facilitate the nucleophilic substitution reactions necessary to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This makes the compound useful in the development of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Properties

IUPAC Name

2-chloro-4-(2-chloropyridin-3-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJAVBGWTHGSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-dichloropyrimidine (2.00 g, 13.4 mmol), 2-choropyridine-3-boronic acid (3.16 g, 20.1 mmol) and Pd(PPh3)4 (1.55 g, 1.30 mmol), was added DME (30.0 ML) and 1 M NaHCO3 (13.0 mL). The resulting mixture was heated to 90° C. for 17 hours, then diluted with EtOAc and extracted with saturated sodium carbonate, water, and brine. The organics were dried over sodium sulfate, filtered and concentrated. The resulting solid was triturated with ether and dried to yield the desired product. MS m/z=226 [M+H]+. Calc'd for C9H5Cl2N4: 225.12.
Quantity
2 g
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reactant
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3.16 g
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reactant
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0 (± 1) mol
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reactant
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13 mL
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reactant
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1.55 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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